molecular formula C18H10O4 B11833447 [2,2'-Biindan]-1,1',3,3'-tetrone CAS No. 6940-95-0

[2,2'-Biindan]-1,1',3,3'-tetrone

Cat. No.: B11833447
CAS No.: 6940-95-0
M. Wt: 290.3 g/mol
InChI Key: LRFYPSGRUORTIS-UHFFFAOYSA-N
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Description

[2,2’-Biindan]-1,1’,3,3’-tetrone is an organic compound with a unique structure characterized by two indanone units connected via a central carbon-carbon bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,2’-Biindan]-1,1’,3,3’-tetrone typically involves the addition reaction of 1,3-dione to ninhydrin, followed by hydrogenation of the hydroxyl group. This method allows for the creation of various derivatives under mild conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the hydrogenation step.

Industrial Production Methods

While specific industrial production methods for [2,2’-Biindan]-1,1’,3,3’-tetrone are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

[2,2’-Biindan]-1,1’,3,3’-tetrone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

[2,2’-Biindan]-1,1’,3,3’-tetrone has several applications in scientific research:

Mechanism of Action

The mechanism of action of [2,2’-Biindan]-1,1’,3,3’-tetrone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the formation and breaking of chemical bonds, leading to changes in the structure and function of the target molecules. This can result in various biochemical and physiological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2,2’-Biindan]-1,1’,3,3’-tetrone is unique due to its specific arrangement of indanone units and the absence of additional functional groups, which gives it distinct electronic properties and makes it suitable for applications in organic electronics.

Properties

CAS No.

6940-95-0

Molecular Formula

C18H10O4

Molecular Weight

290.3 g/mol

IUPAC Name

2-(1,3-dioxoinden-2-yl)indene-1,3-dione

InChI

InChI=1S/C18H10O4/c19-15-9-5-1-2-6-10(9)16(20)13(15)14-17(21)11-7-3-4-8-12(11)18(14)22/h1-8,13-14H

InChI Key

LRFYPSGRUORTIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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